molecular formula C12H17NaO4S B8048109 Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate

Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate

Cat. No.: B8048109
M. Wt: 280.32 g/mol
InChI Key: FRMQBQBEBSEJIS-UHFFFAOYSA-M
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Description

Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate is a sulfonic acid derivative with a phenolic group and a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate typically involves the sulfonation of 2-(3-(t-Butyl)-4-hydroxyphenyl)ethane. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Sulfonates.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential antioxidant properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate involves its interaction with molecular targets through its phenolic and sulfonic acid groups. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethanesulfonic acid: A simpler sulfonic acid with similar acidic properties.

    Perfluorohexanesulfonic acid: A fluorinated sulfonic acid with unique hydrophobic and lipophobic properties.

Uniqueness

Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate is unique due to its combination of a phenolic group and a sulfonic acid group, along with a bulky tert-butyl substituent. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S.Na/c1-12(2,3)10-8-9(4-5-11(10)13)6-7-17(14,15)16;/h4-5,8,13H,6-7H2,1-3H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQBQBEBSEJIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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